Technical Guide: Physicochemical Properties and Synthetic Role of 4-Chloro-3-methoxy-2-methylpyridine N-oxide
Technical Guide: Physicochemical Properties and Synthetic Role of 4-Chloro-3-methoxy-2-methylpyridine N-oxide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical overview of 4-Chloro-3-methoxy-2-methylpyridine N-oxide, a key intermediate in the synthesis of various pharmaceuticals. The guide covers its core physicochemical properties, presents a detailed experimental protocol for its synthesis, and illustrates its position within a broader synthetic pathway.
Core Physicochemical Properties
4-Chloro-3-methoxy-2-methylpyridine N-oxide is an organic compound with the chemical formula C₇H₈ClNO₂.[1][2] It serves as a crucial building block in organic synthesis, most notably in the production of proton pump inhibitors like Pantoprazole.[3][4] The compound's physical and chemical characteristics are summarized below.
Table 1: Summary of Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 122307-41-9 | [1][2][5][6] |
| Molecular Formula | C₇H₈ClNO₂ | [1][2][5][6] |
| Molecular Weight | 173.60 g/mol | [2][6][7] |
| Melting Point | 96-100 °C | [5][6] |
| Boiling Point | 346.2 ± 37.0 °C (Predicted) | [5] |
| pKa | 1.14 | [5] |
| Solubility | Slightly soluble in Water, Methanol, and Ethyl Acetate.[5] Very high solubility in Dichloromethane.[3] | [3][5] |
| Appearance | Solid | [8] |
| Storage | 2°C - 8°C, under inert gas, keep dry. | [9] |
Table 2: Chemical Identifiers
| Identifier Type | Value | Source(s) |
| IUPAC Name | 4-chloro-3-methoxy-2-methyl-1-oxidopyridin-1-ium | [7] |
| InChI | 1S/C7H8ClNO2/c1-5-7(11-2)6(8)3-4-9(5)10/h3-4H,1-2H3 | [6][7] |
| InChIKey | TWXMQDRFBLSXFN-UHFFFAOYSA-N | [6][7] |
| SMILES | CC1=--INVALID-LINK--[O-] | [7] |
Role in Pharmaceutical Synthesis
4-Chloro-3-methoxy-2-methylpyridine N-oxide is a critical intermediate in the multi-step synthesis of Pantoprazole, a widely used proton pump inhibitor for treating gastrointestinal diseases.[3][4] The N-oxide functional group is introduced to activate the pyridine ring for subsequent reactions. The general synthetic workflow highlights its central position.
Caption: Synthetic pathway showing the formation and conversion of the title compound.
Experimental Protocol: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide
The following is a representative experimental protocol for the synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide via oxidation, based on methods described in patent literature.[1][3][4] This process is noted for its mild reaction conditions and high yield.
Objective: To synthesize 4-Chloro-3-methoxy-2-methylpyridine N-oxide from 4-chloro-3-methoxy-2-methylpyridine.
Materials:
-
4-chloro-3-methoxy-2-methylpyridine (starting material)
-
Phosphotungstic acid solution (catalyst, e.g., 25% w/w in water)
-
Hydrogen peroxide (oxidant, e.g., 35% w/w solution)
-
Sodium hydroxide solution (for pH adjustment, e.g., 8-15% w/w)
-
Dichloromethane (extraction solvent)
-
Anhydrous Sodium Sulfate (drying agent)
-
Water (for washing)
Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of the title compound.
Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge 220 parts by weight of 4-chloro-3-methoxy-2-methylpyridine.[1][4]
-
Catalyst Addition: Under stirring, slowly add a prepared 25% (w/w) phosphotungstic acid solution. Stir until the mixture is homogeneous.[1][4]
-
Heating and Oxidation: Heat the mixture in a water bath to approximately 87°C. Begin the dropwise addition of 350 parts by weight of a 35% hydrogen peroxide solution.[1][4] Control the addition rate to maintain a steady reaction.
-
Reaction Maintenance: After the addition is complete, maintain the reaction mixture at around 85°C for 5 hours to ensure the reaction goes to completion.[1][4]
-
Work-up:
-
Cool the reaction solution to a temperature between 25-40°C.[3]
-
Carefully adjust the pH of the solution to a range of 7-9 by adding a dilute sodium hydroxide solution. This step also decomposes any excess hydrogen peroxide.[3][4]
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane.[3]
-
Combine the organic extracts and wash with water until the aqueous layer is neutral.[3]
-
Dry the dichloromethane layer over anhydrous sodium sulfate.[3]
-
-
Isolation: Remove the dichloromethane by evaporation under reduced pressure at a temperature of 35-45°C to yield the final product, 4-chloro-3-methoxy-2-methylpyridine N-oxide.[3]
This protocol provides a reliable method for producing the title compound with high yield and purity, suitable for subsequent use in pharmaceutical manufacturing.
References
- 1. 4-Chloro-3-methoxy-2-methylpyridine N-oxide synthesis - chemicalbook [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]
- 4. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 5. 4-Chloro-3-methoxy-2-methylpyridine N-oxide CAS#: 122307-41-9 [m.chemicalbook.com]
- 6. 4-クロロ-3-メトキシ-2-メチルピリジン N-オキシド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Pyridine, 4-chloro-3-methoxy-2-methyl-, 1-oxide | C7H8ClNO2 | CID 5083929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Chloro-3-methoxy-2-methylpyridine N-oxide | CymitQuimica [cymitquimica.com]
- 9. 107512-34-5 CAS MSDS (4-Chloro-3-methoxy-2-methylpyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
